ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate
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Overview
Description
Ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate is an organic compound that belongs to the class of carbamates It features a pyridinium ring substituted with a methyl group at the 4-position and an ethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate typically involves the reaction of 4-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridinium ring.
Reduction: Pyridine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate involves its interaction with specific molecular targets. The pyridinium ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The carbamate group may also undergo hydrolysis, releasing active compounds that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-methylpyridinium Bromide: Similar structure but with a bromide ion instead of a carbamate group.
Methylpyridinium: Lacks the ethyl carbamate group and has different chemical properties.
Uniqueness
Ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate is unique due to its combination of a pyridinium ring and an ethyl carbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
22928-85-4 |
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Molecular Formula |
C9H13N2O2+ |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)10-11-6-4-8(2)5-7-11/h4-7H,3H2,1-2H3/p+1 |
InChI Key |
WCYAZUFOBJBUTC-UHFFFAOYSA-O |
Canonical SMILES |
CCOC(=O)N[N+]1=CC=C(C=C1)C |
Origin of Product |
United States |
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